molecular formula C15H25NO4 B12826527 9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

Cat. No.: B12826527
M. Wt: 283.36 g/mol
InChI Key: DCSOBZDSSIASGV-YOGCLGLASA-N
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Description

9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[331]nonane-3,9-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The tert-butyl and methyl groups are introduced through specific alkylation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate apart from similar compounds is its specific bicyclic structure and the presence of both tert-butyl and methyl groups.

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

9-O-tert-butyl 3-O-methyl (1R,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-6-5-7-12(16)9-10(8-11)13(17)19-4/h10-12H,5-9H2,1-4H3/t10?,11-,12+

InChI Key

DCSOBZDSSIASGV-YOGCLGLASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)C(=O)OC

Origin of Product

United States

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